N-(4-ethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
Description
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Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-3-27-16-10-8-15(9-11-16)22-20(26)13-28-21-24-23-19-12-14(2)17-6-4-5-7-18(17)25(19)21/h4-12H,3,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYOFPCNYSTZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the formation of the triazole and quinoline moieties. The compound has been characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity .
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures show effective inhibition against a range of pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus . Although specific data for this compound is limited, the structural similarities suggest potential efficacy.
Anticancer Activity
This compound has been investigated for its anticancer properties. Compounds containing triazole and quinoline scaffolds have shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Targeting Enzymes : Many triazole derivatives inhibit key enzymes involved in cancer cell growth such as thymidylate synthase and histone deacetylases (HDAC) .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
The IC50 values for related compounds in cancer studies have shown significant potency; for example, certain derivatives have demonstrated IC50 values around 4.363 μM compared to established chemotherapeutics like doxorubicin .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth and survival.
- Reactive Oxygen Species (ROS) Generation : Some triazole derivatives are known to induce oxidative stress in cancer cells, leading to cell death.
Case Studies
A recent study involving a series of quinazolinone-triazole-acetamide hybrids demonstrated their potential as α-glucosidase inhibitors with varying degrees of effectiveness . While specific case studies on this compound are scarce, the trends observed in similar compounds provide a basis for further exploration.
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the reaction of 4-ethoxyphenyl derivatives with triazole and quinoline moieties. The synthesis typically involves the use of various reagents and conditions that facilitate the formation of the desired sulfanyl acetamide structure. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to N-(4-ethoxyphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide. For instance, derivatives with triazole and quinoline rings have shown significant antibacterial activity against various pathogens including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in these compounds enhances their antimicrobial efficacy.
Anticancer Activity
Another area of investigation is the anticancer properties of this compound. Research indicates that related triazole-containing compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . For example, similar compounds have been evaluated for their ability to disrupt cellular pathways that are critical for cancer cell survival.
Acetylcholinesterase Inhibition
The compound's potential as an acetylcholinesterase inhibitor has also been explored. Acetylcholinesterase inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have demonstrated promising inhibitory activity against this enzyme, which could suggest a potential therapeutic application for cognitive disorders .
Case Studies
Chemical Reactions Analysis
Formation of the Triazoloquinoline Core
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Cyclization Reactions : Triazoloquinoline scaffolds are often synthesized via cyclization of quinoline derivatives with triazole precursors. For example, triazoloquinolines can be formed by reacting quinoline with triazole-forming reagents under acidic or basic conditions .
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Substitution Reactions : Methyl groups at the 5-position of the triazole ring may be introduced via alkylation or nucleophilic aromatic substitution .
Sulfanyl Linkage Formation
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Thiolation Reactions : The sulfanyl (-S-) bridge connecting the triazoloquinoline to the acetamide group is typically formed via nucleophilic substitution (e.g., using thiols or thiolating agents like H₂S) or via cross-coupling reactions .
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Acetamide Functionalization : The acetamide group is often introduced through amide bond formation, such as reacting a primary amine with acetyl chloride in the presence of a base .
Ethoxyphenyl Substitution
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Nucleophilic Aromatic Substitution : The ethoxyphenyl group may be attached via substitution reactions, where a leaving group (e.g., halide) on the phenyl ring is replaced by an ethoxy group.
Reactivity Profile
The compound exhibits reactivity influenced by its heterocyclic and functional groups:
| Functional Group | Reactivity | Potential Reactions |
|---|---|---|
| Triazoloquinoline Core | Susceptible to electrophilic/nucleophilic substitution due to aromatic rings | Alkylation, halogenation, or coupling |
| Sulfanyl Bridge | Acts as a leaving group or participates in redox reactions | Oxidation (e.g., to sulfinyl/sulfonyl), SN2 |
| Ethoxyphenyl Group | Electron-donating effects via OMe group; may undergo demethylation or oxidation | Hydrolysis to phenolic groups, O-dealkylation |
| Acetamide | Amide hydrolysis under acidic/basic conditions | Formation of carboxylic acid or amine |
Biological Interactions
While direct data on this compound is unavailable, related triazoloquinoline derivatives exhibit:
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Antimicrobial Activity : Triazoloquinoline cores interact with DNA gyrase or topoisomerase enzymes .
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Anticancer Potential : Thiol-containing compounds may inhibit kinases or redox enzymes .
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Metabolic Stability : The sulfanyl linkage and ethoxyphenyl group influence solubility and bioavailability .
Molecular Formula
C₂₁H₂₀N₄O₂S (inferred from analogous compounds ).
Key Structural Features
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Triazoloquinoline Moiety : A fused triazole-quinoline ring system with a methyl substituent at the 5-position.
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Sulfanyl-Acetamide Link : A thioether bridge connecting the triazoloquinoline to the acetamide group.
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Ethoxyphenyl Substituent : A para-ethoxy group on the phenyl ring attached to the acetamide nitrogen.
Comparison with Analogous Compounds
Q & A
Q. How is photostability assessed during long-term storage?
- Methodological Answer :
- ICH Guidelines : Expose solid samples to 1.2 million lux·hrs of visible light and 200 W·hr/m² of UV. Monitor degradation via HPLC (C18 column, acetonitrile/water).
- Accelerated Conditions : Store at 40°C/75% RH for 6 months. Key degradation products include sulfoxide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
